![molecular formula C21H39N7O12 B1234368 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B1234368.png)

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

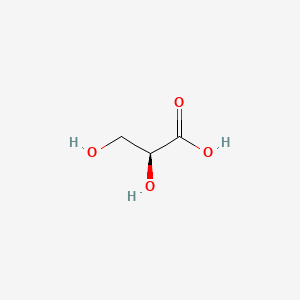

Description

Streptomycin sulfate is an antibiotic derived from the bacterium Streptomyces griseus. It was the first aminoglycoside antibiotic to be discovered and used in clinical practice. Streptomycin sulfate is primarily used to treat bacterial infections, including tuberculosis, Mycobacterium avium complex, endocarditis, brucellosis, Burkholderia infection, plague, tularemia, and rat bite fever . It works by inhibiting protein synthesis in bacteria, leading to bacterial death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Streptomycin sulfate is typically produced through fermentation. The bacterium Streptomyces griseus is cultured in a nutrient-rich medium, where it produces streptomycin. The antibiotic is then extracted and purified from the fermentation broth .

Industrial Production Methods:

Fermentation: The bacterium is grown in large fermentation tanks containing a nutrient medium.

Extraction: The fermentation broth is filtered to remove the bacterial cells, and the antibiotic is extracted using solvents.

Purification: The crude extract is purified using techniques such as crystallization or chromatography to obtain pure streptomycin sulfate.

Chemical Reactions Analysis

Types of Reactions: Streptomycin sulfate undergoes various chemical reactions, including hydrolysis and thermal degradation .

Common Reagents and Conditions:

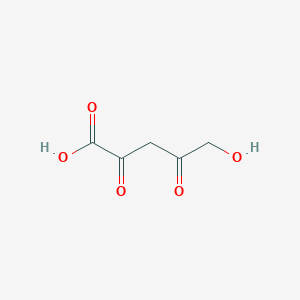

Hydrolysis: Acidic or alkaline conditions can hydrolyze streptomycin sulfate, yielding streptidine and streptobiosamine.

Thermal Degradation: Heating streptomycin sulfate above 70°C results in the formation of degradation products such as streptidine and streptobiosamine.

Major Products Formed:

Hydrolysis Products: Streptidine and streptobiosamine.

Thermal Degradation Products: Streptidine and streptobiosamine.

Scientific Research Applications

Streptomycin sulfate has a wide range of applications in scientific research:

Chemistry: Used as a standard in analytical methods to determine the presence of streptomycin and its impurities.

Biology: Employed in cell culture to prevent bacterial contamination.

Medicine: Used to treat bacterial infections, particularly those caused by multi-drug resistant strains.

Industry: Utilized in the production of antibiotics and other pharmaceuticals.

Mechanism of Action

Streptomycin sulfate is part of the aminoglycoside class of antibiotics, which includes other compounds such as gentamicin, kanamycin, and neomycin . Compared to these antibiotics, streptomycin sulfate is unique in its ability to treat a wide range of bacterial infections, including tuberculosis and plague . it is less commonly used today due to the development of bacterial resistance and the availability of less toxic alternatives .

Comparison with Similar Compounds

- Gentamicin

- Kanamycin

- Neomycin

Properties

Molecular Formula |

C21H39N7O12 |

|---|---|

Molecular Weight |

581.6 g/mol |

IUPAC Name |

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |

InChI |

InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16?,17-,18-,21+/m0/s1 |

InChI Key |

UCSJYZPVAKXKNQ-HUOHZKRVSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |

Isomeric SMILES |

C[C@H]1[C@@](C([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |

Synonyms |

Estreptomicina CEPA Estreptomicina Clariana Estreptomicina Normon Strepto Fatol Strepto Hefa Strepto-Fatol Strepto-Hefa Streptomycin Streptomycin Grünenthal Streptomycin Sulfate Streptomycin Sulfate (2:3) Salt Streptomycin Sulphate Streptomycine Panpharma |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3E,6R,7Z,9S,11E,13R,14S,17R,18S)-6,14-Dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,5,20-trione](/img/structure/B1234293.png)

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-Chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate](/img/structure/B1234295.png)

![[6-[[(9E,15E)-5-(6-ethyl-5-hydroxy-4-methyl-7-oxononan-2-yl)-1,7-dihydroxy-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B1234297.png)

![(Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1234299.png)

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3,4-triol](/img/structure/B1234300.png)

![(2S,3R)-2-(Dimethylamino)-3-methyl-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide](/img/structure/B1234307.png)

![2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B1234309.png)